molecular formula C11H23N B1370301 N-(pentan-2-yl)cyclohexanamine

N-(pentan-2-yl)cyclohexanamine

Cat. No.: B1370301
M. Wt: 169.31 g/mol
InChI Key: WKOJMKMLXPKGBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(pentan-2-yl)cyclohexanamine is a secondary amine featuring a cyclohexyl group bonded to an amino nitrogen, which is further substituted with a pentan-2-yl chain (a five-carbon branched alkyl group). Its molecular formula is C₁₁H₂₃N, with a molar mass of 169.31 g/mol. The compound’s branched alkyl chain may influence solubility, lipophilicity, and steric effects, impacting reactivity and biological activity .

Properties

Molecular Formula

C11H23N

Molecular Weight

169.31 g/mol

IUPAC Name

N-pentan-2-ylcyclohexanamine

InChI

InChI=1S/C11H23N/c1-3-7-10(2)12-11-8-5-4-6-9-11/h10-12H,3-9H2,1-2H3

InChI Key

WKOJMKMLXPKGBE-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NC1CCCCC1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares N-(pentan-2-yl)cyclohexanamine with key analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Key Structural Features Synthesis Method
This compound (Target) C₁₁H₂₃N 169.31 Branched pentyl chain Not explicitly described
N-(octan-2-yl)cyclohexanamine C₁₄H₂₉N 211.39 Longer branched octyl chain Similar alkylation pathways
N-(1-phenylethyl)cyclohexanamine C₁₄H₁₉N 201.31 Aromatic phenylethyl substituent Reductive amination
N-(4-(cyclohexylimino)pent-2-en-2-yl)cyclohexanamine C₁₇H₃₀N₂ 262.44 Conjugated imino and alkenyl groups Crystallization from THF/ether
Key Observations:
  • Chain Length and Branching : The pentan-2-yl group in the target compound offers moderate hydrophobicity, whereas N-(octan-2-yl)cyclohexanamine’s longer chain enhances lipophilicity, likely reducing aqueous solubility .
  • Aromatic vs. Aliphatic Substituents : N-(1-phenylethyl)cyclohexanamine incorporates an aromatic ring, enabling π-π interactions and altering electronic properties compared to the purely aliphatic target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.